
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is a peptide composed of five amino acids: L-threonine, L-isoleucine, L-serine, L-serine, and L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-isoleucine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-serine, L-serine, and L-proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-threonine and L-serine can be oxidized to form aldehydes or ketones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, such as in wound healing and tissue regeneration.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and modulate their activity, or it can interact with cell surface receptors to trigger signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- L-Threonine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-
- L-Threonine, L-lysyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-histidyl-L-arginyl-
Uniqueness
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
866720-56-1 |
|---|---|
Fórmula molecular |
C21H37N5O9 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-4-10(2)15(22)19(32)23-12(8-27)17(30)24-13(9-28)20(33)26-7-5-6-14(26)18(31)25-16(11(3)29)21(34)35/h10-16,27-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,34,35)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 |
Clave InChI |
PETNSQBRDTUHFX-DWTGPMEZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


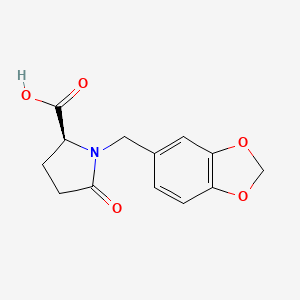
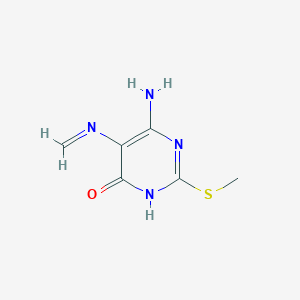
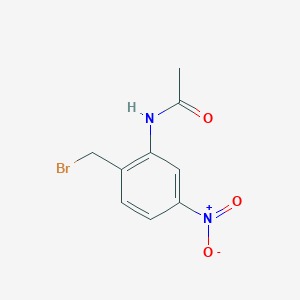
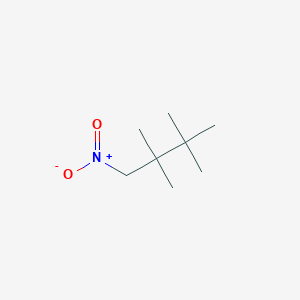

![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
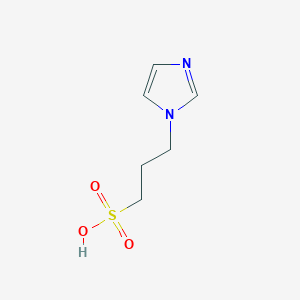
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
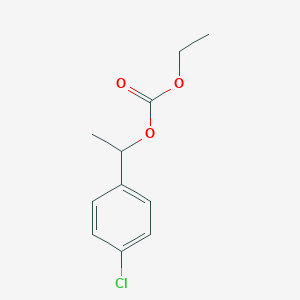
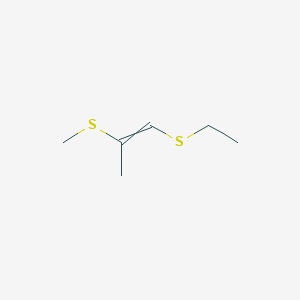
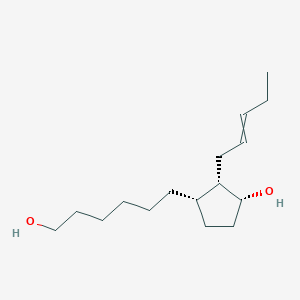
boranyl](/img/structure/B12539103.png)

